molecular formula C25H26N4O4 B2453827 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1049454-10-5

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Katalognummer: B2453827
CAS-Nummer: 1049454-10-5
Molekulargewicht: 446.507
InChI-Schlüssel: SEWYROZJZJWWKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an oxalamide linkage, which are known to contribute to various pharmacological effects.

The molecular formula of the compound is C24H26N4O4C_{24}H_{26}N_{4}O_{4} with a molecular weight of approximately 434.49 g/mol. The structural complexity of this compound suggests potential interactions with biological targets, making it a candidate for further study in pharmaceutical applications.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines such as HepG2, HCT116, and MCF7. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
DoxorubicinHepG27.46

The anticancer mechanisms of these compounds involve several pathways:

  • EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated increased apoptosis in treated cells, indicating that these compounds can trigger programmed cell death.
  • Cell Cycle Arrest : Analysis revealed that these compounds could induce cell cycle arrest at specific phases, further contributing to their antiproliferative effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The formation of the benzo[d][1,3]dioxole moiety can be achieved through various methods such as cyclization reactions involving catechol derivatives.

Synthetic Route Overview :

  • Formation of Benzo[d][1,3]dioxole : Typically synthesized via cyclization reactions involving catechol and appropriate acylating agents.
  • Oxalamide Linkage Formation : The final step involves coupling with oxalyl chloride under basic conditions to form the oxalamide bond.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • A study reported the synthesis and evaluation of thiourea derivatives containing benzo[d][1,3]dioxole moieties, which exhibited promising anticancer activity with low toxicity towards normal cells .
  • Another investigation focused on the design and synthesis of auxin receptor agonists derived from benzo[d][1,3]dioxole structures that showed significant bioactivity in plant systems .

Eigenschaften

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-28-11-4-7-20(28)21(29-12-10-17-5-2-3-6-18(17)15-29)14-26-24(30)25(31)27-19-8-9-22-23(13-19)33-16-32-22/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWYROZJZJWWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.